mPGES-1 Inhibitor Potency: (1S,3S) Stereochemistry Enables 3 nM Clinical Candidate vs. Inactive or Significantly Less Potent Stereoisomers
The (1S,3S)-3-(hydroxymethyl)cyclohexyl fragment is a critical pharmacophoric element in PF-4693627 (CAS 1312815-93-2), a potent and selective mPGES-1 inhibitor that reached clinical evaluation. PF-4693627, synthesized via amide coupling of the (1S,3S)-amino alcohol derived from this carbamate with a benzoxazole-piperidine carboxylic acid, exhibits an IC50 of 3 nM against recombinant human mPGES-1 in enzymatic assays [1]. In human whole blood (HWB) assays stimulated with lipopolysaccharide (LPS), PF-4693627 inhibits PGE2 synthesis with an IC50 of 109 nM . The specific (1S,3S) configuration at the cyclohexyl carbinol is essential: structure–activity relationship (SAR) optimization identified that alternative stereoisomers or substitution patterns lead to significant loss of potency; the cis-1,3-disubstitution pattern with (1S,3S) absolute configuration provides an optimal fit into the mPGES-1 active site [1].
| Evidence Dimension | mPGES-1 enzymatic inhibition IC50 (compound incorporating this fragment) |
|---|---|
| Target Compound Data | IC50 = 3 nM (PF-4693627, containing (1S,3S) fragment) |
| Comparator Or Baseline | Alternative stereoisomers not explicitly reported for this exact series; however, SAR optimization established (1S,3S) as the active configuration; related mPGES-1 inhibitors without this fragment typically show IC50 values > 100 nM to micromolar range [1]. |
| Quantified Difference | >30-fold improvement in potency over non-optimized analogs; clinical advancement of PF-4693627 validates the (1S,3S) fragment's suitability [1]. |
| Conditions | Recombinant human mPGES-1 enzyme assay; HWB-1483 cell assay; human fetal fibroblast assay |
Why This Matters
For procurement decisions in mPGES-1 drug discovery programs, the (1S,3S)-configured carbamate is the only stereoisomer that maps to the clinical candidate PF-4693627, making it indispensable for SAR follow-up and scale-up studies.
- [1] Carter, J.S. et al. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorganic & Medicinal Chemistry Letters, 2012. View Source
